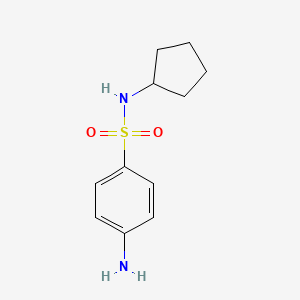

4-amino-N-cyclopentylbenzene-1-sulfonamide

Description

Historical Perspectives and Evolution of Sulfonamide-Based Chemotherapeutics

The era of modern chemotherapy began with the discovery of sulfonamides. brill.com These were the first synthetic drugs broadly effective against systemic bacterial infections, marking a pivotal moment in medical history before the widespread availability of penicillin. wikipedia.orgyoutube.com

The journey started in the early 1930s at the laboratories of Bayer AG in Germany, where Gerhard Domagk was screening coal-tar dyes for potential antibacterial properties. wikipedia.org In 1932, his team patented a red dye named Prontosil. youtube.com In 1935, a landmark publication revealed that Prontosil could effectively treat severe streptococcal infections in mice. brill.com It was soon discovered by researchers at the Pasteur Institute that Prontosil was a prodrug; in the body, it is metabolized into the active, colorless compound, sulfanilamide (B372717). openaccesspub.org

This discovery unleashed a torrent of research, leading to the synthesis of thousands of sulfanilamide derivatives by 1945. wikipedia.org These efforts produced drugs with improved efficacy and better safety profiles, such as sulfapyridine (B1682706) for pneumonia and sulfathiazole, which was used extensively during World War II to treat wound infections. youtube.comopenaccesspub.orgresearchgate.net The introduction of sulfa drugs dramatically reduced mortality rates from diseases like pneumonia and scarlet fever. wikipedia.org However, their dominance began to wane in the 1950s with the rise of penicillin and the emergence of bacterial resistance. youtube.com Despite this, sulfonamides remain clinically relevant and are a subject of ongoing research. wikipedia.org

| Year | Milestone | Significance |

| 1932 | Prontosil, a sulfonamide dye, is patented by German scientists. wikipedia.orgyoutube.com | Marked the beginning of the development of sulfonamide drugs. |

| 1935 | Gerhard Domagk publishes findings on Prontosil's antibacterial effects. brill.com | First demonstration of a synthetic compound's ability to cure systemic bacterial infections. |

| 1936 | Researchers at the Pasteur Institute discover Prontosil is a prodrug for sulfanilamide. openaccesspub.org | Elucidated the active compound, paving the way for targeted synthesis of derivatives. |

| 1938 | Sulfapyridine is developed. openaccesspub.org | Offered a more effective treatment against pneumonia. |

| 1940s | Sulfonamides are widely used during World War II. youtube.comresearchgate.net | Significantly reduced mortality from infected wounds among soldiers. |

| 1950s | Use of sulfonamides declines with the advent of penicillin and bacterial resistance. youtube.com | Shifted the focus of antibiotic therapy, though sulfonamides remained in use for specific applications. |

Overview of Key Pharmacological Classes and Mechanistic Diversity of Sulfonamides

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, leading to drugs with a wide variety of mechanisms and therapeutic applications far beyond their original antibacterial role. wikipedia.orgnih.gov

Antibacterial Mechanism As antibacterial agents, sulfonamides function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgnumberanalytics.com This enzyme is crucial for bacteria in the synthesis of folic acid (vitamin B9), an essential nutrient for producing DNA, RNA, and proteins. numberanalytics.comnih.gov By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect that inhibits bacterial growth and multiplication. wikipedia.org Humans are generally unaffected because they obtain folic acid from their diet and lack the DHPS enzyme. wikipedia.org

Pharmacological Diversity The versatility of the sulfonamide structure has been exploited to develop drugs targeting various physiological processes. researchgate.net Modifications to the core structure, particularly the substituents on the aromatic ring and the sulfonamide nitrogen, have yielded several distinct pharmacological classes. openaccesspub.org

| Pharmacological Class | Example Compound(s) | Therapeutic Use |

| Antibiotics | Sulfamethoxazole (B1682508), Sulfadiazine wikipedia.orgclevelandclinic.org | Bacterial Infections |

| Diuretics (Thiazide) | Hydrochlorothiazide, Chlorthalidone wikipedia.orgclevelandclinic.org | High Blood Pressure, Edema |

| Diuretics (Loop) | Furosemide, Bumetanide wikipedia.orgclevelandclinic.org | Congestive Heart Failure, Edema |

| Antidiabetics (Sulfonylureas) | Tolbutamide, Glipizide openaccesspub.orgclevelandclinic.org | Type 2 Diabetes |

| Carbonic Anhydrase Inhibitors | Acetazolamide, Dorzolamide nih.govnih.gov | Glaucoma, Epilepsy |

| Anti-inflammatory (COX-2 Inhibitors) | Celecoxib clevelandclinic.org | Arthritis, Pain |

| Anticonvulsants | Zonisamide, Sultiame wikipedia.orgclevelandclinic.org | Epilepsy, Seizures |

| Antivirals (Protease Inhibitors) | Darunavir clevelandclinic.org | HIV Infection |

| Antihypertensives (Endothelin Receptor Antagonists) | Bosentan clevelandclinic.org | Pulmonary Arterial Hypertension |

Rationale for Researching 4-amino-N-cyclopentylbenzene-1-sulfonamide and its Analogues

The ongoing research into this compound and its analogues is driven by the quest for novel therapeutic agents with improved potency, selectivity, and new mechanisms of action. The rationale is built upon the established versatility of the 4-aminobenzenesulfonamide scaffold.

Exploring Novel Biological Targets: While the parent compound, sulfanilamide, is an antibiotic, modifying the N1-substituent can drastically alter the biological target. The synthesis of analogues like this compound allows for screening against a wide range of targets, including enzymes and receptors involved in cancer, inflammation, and cardiovascular diseases. researchgate.netnih.govcerradopub.com.br

Targeting Carbonic Anhydrases (CAs): The primary sulfonamide group is a well-known zinc-binding group, making these compounds excellent candidates for inhibiting metalloenzymes like carbonic anhydrases (CAs). nih.gov There are 15 human CA isoforms, and many are implicated in diseases like glaucoma, epilepsy, and cancer. nih.gov Research has shown that N-substituted sulfonamides, including those with aliphatic rings, can be potent and selective CA inhibitors. nih.gov The cyclopentyl group in this compound provides a specific size and lipophilicity that can be exploited to achieve selective binding to the active site of a particular CA isoform, potentially leading to drugs with fewer side effects. nih.gov

Investigating Cardiovascular Effects: Studies have shown that some benzenesulfonamide (B165840) derivatives can exert effects on the cardiovascular system, such as altering perfusion pressure and coronary resistance, potentially through interactions with ion channels. cerradopub.com.br The synthesis of new analogues, including those with cyclic aliphatic substituents, is a rational approach to discovering novel agents for treating cardiovascular disorders.

The table below presents illustrative research findings for different N-substituted 4-aminobenzenesulfonamide analogues, highlighting how changes to the substituent affect inhibitory activity against different carbonic anhydrase isoforms.

| Compound | N1-Substituent | Binding Affinity (Kd, µM) for CA I | Binding Affinity (Kd, µM) for CA II | Binding Affinity (Kd, µM) for CA XII |

| Analogue A | Unsubstituted (Sulfanilamide) | >100 | 7.6 | 0.054 |

| Analogue B | Phenyl | 0.085 | 0.83 | 0.034 |

| Analogue C | Pyrimidinyl (Sulfadiazine) | 0.18 | 0.2 | 0.009 |

| Analogue D | Thiazolyl (Sulfathiazole) | 0.11 | 0.15 | 0.007 |

Data is illustrative and sourced from various studies on sulfonamide derivatives to demonstrate structure-activity relationships.

Current Gaps and Future Directions in Sulfonamide Research

Despite being one of the oldest classes of synthetic drugs, research into sulfonamides is vibrant and continues to evolve. However, several challenges remain, which in turn define the future directions of the field.

Current Gaps:

Antimicrobial Resistance: The extensive use of sulfonamide antibiotics has led to widespread bacterial resistance, primarily through mutations in the target DHPS enzyme or acquisition of resistance genes, limiting their use as first-line agents. clevelandclinic.orgresearchgate.net

Lack of Isoform Selectivity: Many sulfonamide-based drugs, such as carbonic anhydrase inhibitors, lack sufficient selectivity for their target isoform over others. This can lead to undesirable side effects. nih.gov

Pharmacokinetic Challenges: Certain sulfonamide derivatives suffer from poor solubility and bioavailability, which can hinder their development as effective drugs. researchgate.net

Future Directions:

Combating Resistance: A key goal is the design of novel sulfonamides that can evade existing resistance mechanisms or act on new bacterial targets.

Targeting Chronic and Complex Diseases: Research is increasingly focused on non-communicable diseases. There is significant potential in developing sulfonamides as anticancer, anti-inflammatory, and neuroprotective agents for conditions like Alzheimer's disease. nih.govresearchgate.net

Precision Medicine and Selective Inhibitors: The future lies in designing highly selective inhibitors that target specific enzyme isoforms or receptor subtypes implicated in disease, such as cancer-associated CA IX and XII. researchgate.netmdpi.com This approach promises greater efficacy with fewer side effects.

Computational and AI-driven Drug Discovery: Advanced computational modeling and artificial intelligence are being used to accelerate the discovery of new sulfonamide derivatives. These technologies can predict biological activity, toxicity, and pharmacokinetic properties, making the design process more efficient. researchgate.net

Novel Drug Delivery Systems: Overcoming issues of poor solubility and bioavailability through advanced formulation and drug delivery technologies is another important frontier. researchgate.net

The enduring legacy of the sulfonamide scaffold, combined with modern drug discovery tools, ensures that this remarkable class of compounds will continue to yield new and important medicines for the foreseeable future.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-cyclopentylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-9-5-7-11(8-6-9)16(14,15)13-10-3-1-2-4-10/h5-8,10,13H,1-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPAQSUBTOJSLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601280794 | |

| Record name | 4-Amino-N-cyclopentylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436091-88-2 | |

| Record name | 4-Amino-N-cyclopentylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436091-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-cyclopentylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Amino N Cyclopentylbenzene 1 Sulfonamide

Retrosynthetic Analysis and Precursor Synthesis for the 4-aminobenzene-1-sulfonamide Scaffold

A retrosynthetic analysis of the target molecule reveals two primary disconnection points for forming the 4-aminobenzene-1-sulfonamide backbone. The most common approach involves the formation of a sulfonamide bond from a sulfonyl chloride and an amine. This strategy necessitates the synthesis of a suitable benzenamine precursor, followed by the introduction of a sulfonyl chloride group.

The synthesis typically begins with a protected form of aniline (B41778), such as acetanilide (B955). wisc.edu The acetamido group serves to protect the amine from reacting during the subsequent chlorosulfonation step and acts as a para-directing group for the electrophilic aromatic substitution. wisc.edu An alternative route starts with 4-nitrobenzene, which is converted to 4-nitrobenzenesulfonamide (B188996), followed by the reduction of the nitro group to an amine. prepchem.comgoogle.com The final step in either pathway is the formation of the sulfonamide bond.

The most prevalent precursor for the 4-aminobenzene-1-sulfonamide scaffold is 4-acetamidobenzenesulfonyl chloride. This intermediate is derived from acetanilide, which is synthesized by acetylating aniline. This protection strategy is crucial because the free amino group of aniline would otherwise react with the chlorosulfonating agent. wisc.edu

Alternatively, syntheses can employ nitroarenes as starting materials. nih.gov For instance, 4-nitrobenzenesulfonamide can be used as a precursor, with the nitro group being reduced to the essential primary amine at a later stage of the synthesis. prepchem.com A common method for this reduction involves using reduced iron in the presence of hydrochloric acid or hydrazine (B178648) hydrate (B1144303) with a catalyst. prepchem.comgoogle.com

The classic and most direct method for introducing the sulfonyl chloride group onto the benzene (B151609) ring is through electrophilic aromatic substitution. Acetanilide is treated with an excess of chlorosulfonic acid (ClSO₃H) to yield 4-acetamidobenzenesulfonyl chloride. wisc.educhembk.com

Modern synthetic chemistry offers alternative, one-pot strategies that can avoid the pre-functionalization of starting materials. One such innovative method is the copper-catalyzed decarboxylative chlorosulfonylation. princeton.eduacs.org This process can convert aromatic carboxylic acids directly into their corresponding sulfonyl chlorides, presenting a more streamlined approach for creating the necessary intermediate from readily available acids. princeton.eduacs.org

| Method | Starting Material | Reagent(s) | Product | Key Features |

| Classical Chlorosulfonation | Acetanilide | Chlorosulfonic Acid (ClSO₃H) | 4-Acetamidobenzenesulfonyl Chloride | Well-established, high-yielding electrophilic aromatic substitution. wisc.edu |

| Decarboxylative Chlorosulfonylation | Aromatic Carboxylic Acid | [Cu(MeCN)₄]BF₄, DCDMH, SO₂ | Aryl Sulfonyl Chloride | One-pot conversion, avoids pre-functionalization of the acid. princeton.edu |

N-Cyclopentylation: Reaction Pathways and Optimization

The final key transformation in the synthesis of 4-amino-N-cyclopentylbenzene-1-sulfonamide is the formation of the bond between the sulfonamide nitrogen and the cyclopentyl group.

The conventional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.orgwikipedia.org In this case, 4-acetamidobenzenesulfonyl chloride is reacted with cyclopentylamine (B150401). This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) (TEA), to neutralize the hydrochloric acid (HCl) generated during the reaction. cbijournal.com Following the formation of N-cyclopentyl-4-acetamidobenzene-1-sulfonamide, a selective acid-catalyzed hydrolysis step is performed to remove the acetyl protecting group, yielding the final product, this compound, without cleaving the more stable sulfonamide bond. alrasheedcol.edu.iq

| Parameter | Condition | Purpose/Comment | Reference |

| Reactants | 4-Acetamidobenzenesulfonyl Chloride, Cyclopentylamine | Formation of the N-substituted sulfonamide. | cbijournal.comalrasheedcol.edu.iq |

| Base | Pyridine or Triethylamine (TEA) | To scavenge the HCl byproduct. | cbijournal.com |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | Aprotic solvent to facilitate the reaction. | cbijournal.com |

| Deprotection | Acid-catalyzed hydrolysis | Selective removal of the acetyl group. | alrasheedcol.edu.iq |

To circumvent the use of often unstable sulfonyl chlorides, modern catalysis offers several pathways for forming the S-N bond. These methods provide access to a broad range of N-substituted sulfonamides under milder conditions.

Copper-Mediated N-Alkylation : A highly effective method for forming N-alkyl sulfonamides involves the copper-mediated coupling of sulfonamides with alkylboronic acids. nih.gov By analogy to the reported N-cyclopropylation, 4-aminobenzene-1-sulfonamide could be coupled with cyclopentylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst to afford the desired product. nih.gov

Nickel-Catalyzed Cross-Coupling : Nickel catalysis provides a powerful tool for the C-N bond formation between sulfonamides and aryl electrophiles, such as aryl halides. princeton.edu This method is particularly useful for synthesizing N-aryl sulfonamides but can be adapted for N-alkyl derivatives.

Ruthenium-Catalyzed Alkylation : Primary sulfonamides can be directly N-alkylated using alcohols as the alkylating agents through a "borrowing hydrogen" methodology. organic-chemistry.org This process, catalyzed by a ruthenium complex, converts the alcohol transiently into an aldehyde, which then reacts with the sulfonamide to form an imine that is subsequently reduced. ekb.eg

Photoredox and Copper Dual Catalysis : An emerging strategy involves the dual use of photoredox and copper catalysis to couple aryl azides with sources of sulfur dioxide, generating sulfonamides under mild, redox-neutral conditions. nih.govthieme-connect.com

| Catalytic System | Reactants | Key Advantage | Reference |

| Copper(II) Acetate | Sulfonamide + Cyclopentylboronic Acid | Good to excellent yields for N-alkylation. | nih.gov |

| Nickel(II) Complex | Sulfonamide + Aryl/Alkyl Halide | Broad scope for C-N bond formation. | princeton.edu |

| Ruthenium(II) Pincer Complex | Sulfonamide + Cyclopentanol | Uses alcohols as green alkylating agents. | organic-chemistry.orgekb.eg |

| Iridium/Copper Photoredox | Aryl Azide + SO₂ Source + Amine | Mild, redox-neutral conditions. | nih.govthieme-connect.com |

Recent advancements in sulfonamide synthesis have increasingly focused on environmentally benign methodologies. tandfonline.com These "green" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net

Aqueous Media : A facile and environmentally friendly synthesis of sulfonamides can be achieved in water, using equimolar amounts of the amine and arylsulfonyl chloride. rsc.org This method eliminates the need for organic bases and simplifies product isolation to simple filtration after acidification. rsc.orgsci-hub.se

Solvent-Free and Microwave-Assisted Reactions : The sulfonylation of amines can be performed efficiently under solvent-free conditions using microwave irradiation. rsc.org This technique dramatically reduces reaction times and avoids the use of volatile organic solvents.

Mechanochemistry : A solvent-free, one-pot mechanochemical approach using a ball mill has been developed for sulfonamide synthesis. rsc.org This method utilizes solid-state reagents and is a cost-effective and environmentally friendly alternative to traditional solution-phase synthesis. rsc.org

Alternative Reagents : The use of stable and non-toxic sulfur sources, such as sodium sulfinate or thiosulfonates, instead of reactive sulfonyl chlorides, aligns with green chemistry principles. researchgate.netorganic-chemistry.org Similarly, using alcohols as alkylating agents in catalytic reactions is preferable to using alkyl halides. organic-chemistry.org

Synthesis of Structural Analogues and Derivatives of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogues. These modifications are typically aimed at exploring structure-activity relationships (SAR) for various biological targets. The primary sites for derivatization include the N-cyclopentyl group, the aromatic benzene ring, and the primary amino group, which can be used as a handle for conjugation.

Modifications at the N-Cyclopentyl Moiety

The synthesis of analogues with varied N-substituents is a common strategy in medicinal chemistry. Starting from a common precursor, such as 4-acetamidobenzenesulfonyl chloride, reaction with different primary or secondary amines yields a range of N-substituted sulfonamides. While direct modification of the cyclopentyl ring post-synthesis is challenging, a more feasible approach is to introduce variations by using different cycloalkyl or alkyl amines during the initial sulfonamide synthesis.

Manganese-catalyzed N-alkylation of primary sulfonamides using alcohols offers a direct route to secondary sulfonamides. acs.org This "borrowing hydrogen" methodology allows for the use of various alcohols as alkylating agents. For instance, a primary sulfonamide could be alkylated with cyclopentanol, or alternatively, N-alkylation of 4-aminobenzenesulfonamide could be achieved with a variety of benzylic and primary aliphatic alcohols, yielding a diverse set of mono-N-alkylated products in excellent yields. acs.org

Another approach involves the preparation of N-benzyl-4-methylbenzenesulfonamides through a two-step process: initial reaction of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the resulting sulfonamide. nsf.gov This method could be adapted to synthesize analogues of this compound with additional substitutions on the nitrogen atom. The synthesis generally involves reacting the appropriate sulfonyl chloride with the desired amine in the presence of a base like triethylamine or pyridine. mdpi.comechemcom.com

The table below summarizes synthetic approaches for N-substituent modification, which are applicable for generating analogues of this compound.

| Starting Material | Reagents | Product Type | Key Findings | Reference |

| p-Toluenesulfonamide | Substituted Benzylic Alcohols, Mn(I) PNP pincer precatalyst, K₂CO₃ | Mono-N-alkylated sulfonamides | Efficient mono-N-alkylation with excellent isolated yields (average 84%). acs.org | acs.org |

| 4-Methylbenzenesulfonyl chloride | Primary Amine, then Benzyl (B1604629) Bromide/NaOH | N,N-disubstituted sulfonamides | A two-step process involving initial sulfonamide formation followed by N-alkylation (benzylation). nsf.gov | nsf.gov |

| Aryl Sulfonyl Chloride | Primary Amine (e.g., Allylamine), Triethylamine | N-Alkyl Sulfonamide | Standard sulfonylation reaction in the presence of a base. mdpi.com | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Substitution Patterns on the Benzene Ring

The aromatic ring of this compound is amenable to electrophilic aromatic substitution (SEAr). The reactivity and orientation of incoming substituents are dictated by the existing groups: the strongly activating amino group (-NH₂) and the deactivating sulfonamide group (-SO₂NHR). The -NH₂ group is a powerful ortho-, para-director, while the -SO₂NHR group is a meta-director. msu.eduwikipedia.org To control the reaction and avoid polysubstitution or oxidation, the amino group is typically protected, most commonly as an acetamide (B32628) (-NHCOCH₃). The acetamido group is still an ortho-, para-director but is less activating than a free amino group.

Substitutions are therefore directed to the positions ortho to the amino (or acetamido) group (i.e., positions 3 and 5). Common electrophilic substitution reactions include:

Halogenation: Introduction of chloro, bromo, or iodo substituents.

Nitration: Introduction of a nitro group (-NO₂), which can be subsequently reduced to an amino group.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H), although this reaction is reversible. chemistrysteps.com

For instance, direct sulfonation of aniline with sulfuric acid at elevated temperatures yields p-aminobenzenesulfonic acid. chemistrysteps.com The synthesis of derivatives often starts with a pre-functionalized benzene ring. For example, chlorosulfonation of a substituted benzene followed by amination allows for a wide variety of substitution patterns on the final sulfonamide. bioorganica.com.ua A modular synthetic route can provide access to analogues with variations at multiple positions on the aryl ring. nih.gov

| Reaction Type | Reagents | Position of Substitution | Notes | Reference |

| Sulfonation | H₂SO₄ + SO₃ (fuming sulfuric acid) | Para to the amino group | The reaction is reversible and can be used to introduce a temporary blocking group. chemistrysteps.commasterorganicchemistry.com | chemistrysteps.com |

| Halogenation | Br₂/H₂O | Ortho and Para to the amino group | Aniline reacts readily to form 2,4,6-tribromoaniline, highlighting the need for protecting the amino group to achieve selective substitution. | |

| Nitration | HNO₃/H₂SO₄ | Ortho and Para (major) to a protected amino group | Reaction on unprotected aniline can lead to oxidation and meta-product formation due to the anilinium ion. chemistrysteps.com | chemistrysteps.com |

| Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | Para to the activating group | A key step in synthesizing the sulfonyl chloride precursor from acetanilide. |

This table is interactive. Click on the headers to sort the data.

Incorporation of Heterocyclic Systems

A vast number of biologically active sulfonamides incorporate heterocyclic moieties. These are typically introduced by reacting a sulfonyl chloride, such as 4-acetamidobenzenesulfonyl chloride, with a heterocyclic amine. bioorganica.com.uaresearchgate.netnih.gov The resulting N-heterocyclic sulfonamide can then be deprotected (e.g., by hydrolysis of the acetamide) to yield the 4-amino derivative. This strategy allows for the fusion of the pharmacophoric sulfonamide group with a diverse range of heterocyclic scaffolds, including pyrimidines, triazines, pyrazoles, and oxazoles. researchgate.netmdpi.com

For example, new sulfonamide derivatives containing a 1,2,4-triazine (B1199460) ring have been synthesized by reacting 3-amino-1,2,4-triazine with sulfonyl chlorides. mdpi.com Similarly, quinazolinone-substituted benzenesulfonamides have been prepared, demonstrating the versatility of this synthetic approach. researchgate.net Another strategy involves building the heterocyclic ring onto a pre-existing sulfonamide structure. For instance, N-aryl-β-alanine derivatives of sulfanilamide (B372717) can be cyclized to form hexahydropyrimidine (B1621009) derivatives. nih.gov

The table below illustrates methods for incorporating heterocyclic systems.

| Starting Sulfonamide/Precursor | Heterocyclic Reagent | Reaction Type | Resulting Heterocycle | Reference |

| 4-Acetamidobenzenesulfonyl chloride | 2-Aminopyrimidine | Nucleophilic substitution | N-(Pyrimidin-2-yl)sulfonamide | echemcom.com |

| 4-Aminobenzene-1-sulfonamide | Acrylic acid, then Urea/KCNS | Michael addition, then cyclization | Dihydropyrimidinedione / Thio-analogue | nih.gov |

| 4-(1-Oxo-1H-isochromen-3-yl)benzenesulfonyl chloride | Various amines (e.g., morpholine) | Nucleophilic substitution | N-Substituted isocoumarin (B1212949) sulfonamides | bioorganica.com.ua |

| 3-Amino-1,2,4-triazine | 2-Bromo-4-trifluoromethylbenzene sulfonyl chloride | Nucleophilic substitution | N-(1,2,4-Triazin-3-yl)benzenesulfonamide | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Conjugation with Amino Acid Scaffolds

Amino acids provide a chiral and versatile platform for creating sulfonamide derivatives. cihanuniversity.edu.iq The conjugation is typically achieved by reacting an amino-protected sulfonyl chloride with an amino acid or its ester. A common starting material is 4-acetamidobenzenesulfonyl chloride, which is reacted with amino acids like valine, alanine, or tryptophan in a basic solution. cihanuniversity.edu.iq The reaction involves the nucleophilic attack of the amino group of the amino acid on the sulfonyl chloride. The reaction is often carried out under basic conditions (e.g., NaOH solution) to deprotonate the amino group and neutralize the HCl byproduct. cihanuniversity.edu.iq

An alternative approach involves coupling a glycosyl thioacetate (B1230152) to an amino acid methyl ester, followed by oxidation to form a sulfonamide linkage, creating novel glycoconjugate amino acid building blocks. nih.gov The synthesis of sulfonamides from L-proline benzyl ester has also been described, where the key step is the N-sulfonylation of the amino acid ester. mdpi.com

| Sulfonyl Precursor | Amino Acid/Derivative | Reaction Conditions | Product | Reference |

| 4-Acetamidobenzenesulfonyl chloride | Valine, Alanine, Tryptophan | 2% NaOH solution, 25°C | Amino acid-conjugated sulfonamides | cihanuniversity.edu.iq |

| L-Proline benzyl ester hydrochloride | Sulfuryl dichloride, TEA, DMAP | Toluene (B28343), -10°C to 0°C | N-Chlorosulfonyl-L-proline benzyl ester | mdpi.com |

| Glycosyl thioacetate | Amino acid methyl ester | Coupling, then oxidation | Sulfonamide-linked glycoconjugate | nih.gov |

This table is interactive. Click on the headers to sort the data.

Reaction Mechanism Studies of Key Synthetic Steps

Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and predicting outcomes.

Electrophilic Aromatic Substitution in Sulfonylation

The formation of the aryl-sulfur bond in benzenesulfonamides is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The synthesis typically begins with acetanilide (N-phenylacetamide), which is the acetyl-protected form of aniline. This protection is essential to moderate the high reactivity of the amino group and to prevent side reactions. chemistrysteps.com

The key steps of the mechanism are as follows:

Generation of the Electrophile: The reaction is carried out with chlorosulfonic acid (HSO₃Cl). While sulfur trioxide (SO₃) is the ultimate electrophile in sulfonation with sulfuric acid, in this case, the electrophile is the chlorosulfonyl group itself or a highly reactive species derived from it. masterorganicchemistry.com

Electrophilic Attack: The π-electron system of the activated benzene ring (acetanilide) acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonic acid. masterorganicchemistry.com This attack is the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com It results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.org The acetamido group, being an ortho-, para-director, stabilizes the positive charge when the attack occurs at these positions through resonance. wikipedia.org Due to steric hindrance, the attack preferentially occurs at the para-position, leading to the desired 4-substituted product.

Re-aromatization: A weak base (such as a chloride ion or water) removes a proton from the sp³-hybridized carbon atom of the sigma complex. masterorganicchemistry.commasterorganicchemistry.com This step is fast and restores the aromaticity of the ring, yielding 4-acetamidobenzenesulfonyl chloride.

Nucleophilic Attack Mechanisms in Amidation and Sulfonamide Formation

The core of sulfonamide synthesis lies in the reaction between a sulfonyl chloride and a primary or secondary amine. libretexts.org This reaction is a classic example of nucleophilic substitution at a sulfur atom, which is analogous to nucleophilic acyl substitution at a carbonyl carbon. youtube.com

The mechanism for the formation of this compound proceeds as follows:

Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of the nitrogen atom of cyclopentylamine on the highly electrophilic sulfur atom of 4-acetylaminobenzenesulfonyl chloride. The potent electron-withdrawing nature of the two oxygen atoms and the chlorine atom on the sulfonyl group renders the sulfur atom susceptible to attack. rsc.org

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this state, the sulfur atom is temporarily bonded to five groups: the p-acetylaminophenyl group, two oxygen atoms, the chlorine atom, and the incoming cyclopentylamine. rsc.org

Departure of the Leaving Group: The intermediate then collapses. The chlorine atom, being a good leaving group, is expelled as a chloride ion (Cl⁻). youtube.com

Deprotonation: A base present in the reaction medium, often a tertiary amine like pyridine or even an excess of the cyclopentylamine reactant, removes a proton from the nitrogen atom. youtube.com This step neutralizes the resulting ammonium (B1175870) ion and yields the stable N-cyclopentyl-4-acetylaminobenzenesulfonamide.

Hydrolysis: The final step to obtain this compound involves the hydrolysis of the acetyl protecting group from the amino group on the benzene ring, typically under acidic or basic conditions, to yield the primary amine. nih.gov

The entire process is driven by the formation of the very stable sulfonamide bond. youtube.com The reaction is generally chemoselective, with the amine preferentially attacking the sulfonyl chloride over other potential electrophilic sites. rsc.org

Synthetic Yield Optimization and Scalability Considerations

Maximizing the yield and ensuring the process is scalable are critical for the efficient production of this compound. Several factors must be meticulously controlled.

Key Optimization Parameters:

| Parameter | Condition/Consideration | Rationale |

| Reactant Stoichiometry | A slight excess of the amine (cyclopentylamine) is often used. | To ensure the complete consumption of the more valuable sulfonyl chloride and drive the reaction towards completion. |

| Solvent | Aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or pyridine are commonly employed. | These solvents dissolve the reactants without participating in the reaction. Pyridine can also act as the base. youtube.com |

| Temperature | The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. | To control the initial exothermic reaction and prevent the formation of side products. Warming ensures the reaction proceeds to completion. rsc.org |

| Base | A non-nucleophilic base like pyridine or triethylamine is essential. | To neutralize the hydrochloric acid (HCl) generated during the reaction. youtube.comlibretexts.org This prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction. |

| Purification | Recrystallization from a suitable solvent system is the standard method. | To remove unreacted starting materials and byproducts, yielding a product of high purity. |

Scalability Considerations:

When transitioning from laboratory-scale synthesis to large-scale industrial production, several additional factors become paramount:

Cost of Materials: The economic viability of the synthesis depends on the cost of starting materials, primarily 4-acetylaminobenzenesulfonyl chloride and cyclopentylamine.

Process Safety: The evolution of corrosive and toxic HCl gas requires robust ventilation and scrubbing systems to ensure a safe operating environment. thieme-connect.com

Thermal Management: The exothermic nature of the sulfonylation reaction necessitates efficient heat exchange and cooling systems to prevent thermal runaway, which can be a significant hazard on a large scale.

Work-up and Isolation: Procedures for quenching the reaction, separating the product, and purification must be adapted for large volumes. This may involve using large-scale filtration units and crystallizers.

Green Chemistry: For modern manufacturing, adopting principles of green chemistry is crucial. This includes using environmentally benign solvents, minimizing waste, and developing catalyst-based or solvent-free reaction conditions where possible. rsc.orgnih.gov Recent advances have explored microwave-assisted, solvent-free syntheses to achieve excellent yields in shorter reaction times, which is advantageous for scalability. rsc.org

Careful optimization of these parameters allows for the safe, efficient, and high-yielding production of this compound on both laboratory and industrial scales.

Advanced Analytical and Structural Characterization of 4 Amino N Cyclopentylbenzene 1 Sulfonamide and Its Analogues

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide the foundational evidence for the covalent structure of a molecule. Through techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a detailed picture of the atomic connectivity and functional groups within 4-amino-N-cyclopentylbenzene-1-sulfonamide can be assembled.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, the sulfonamide (SO₂NH) proton, and the protons of the cyclopentyl ring. The aromatic protons typically appear as a set of doublets in the range of δ 6.5-7.8 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. core.ac.uk The protons of the primary amino group are expected to produce a broad singlet, while the sulfonamide N-H proton's chemical shift can vary but is often found downfield. The cyclopentyl group would exhibit a series of multiplets in the aliphatic region of the spectrum (approximately δ 1.4-3.8 ppm).

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. nih.gov The aromatic carbons would resonate between δ 110-155 ppm, while the carbons of the cyclopentyl ring would appear in the upfield region (δ 20-60 ppm).

Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm these assignments. COSY would reveal proton-proton coupling relationships, for instance, between adjacent protons on the cyclopentyl ring. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data is based on typical chemical shift values for analogous functional groups and structures. core.ac.uknih.govresearchgate.netorganicchemistrydata.org

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho to NH₂) | 6.6 - 6.8 (d) | 113 - 115 |

| Aromatic C-H (ortho to SO₂) | 7.6 - 7.8 (d) | 128 - 130 |

| Aromatic C (ipso-NH₂) | - | 150 - 153 |

| Aromatic C (ipso-SO₂) | - | 125 - 128 |

| Cyclopentyl CH (attached to N) | 3.6 - 3.8 (m) | 55 - 58 |

| Cyclopentyl CH₂ | 1.4 - 1.9 (m) | 23 - 25, 32 - 34 |

| NH₂ (Amino) | ~4.0 (br s) | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The primary amine (-NH₂) group would show a pair of medium-intensity stretching bands around 3300-3500 cm⁻¹. libretexts.org The sulfonamide group is characterized by strong, distinct asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing near 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. researchgate.net The N-H stretch of the sulfonamide is often a single sharp peak around 3300 cm⁻¹. nih.gov Other notable absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the cyclopentyl group (below 3000 cm⁻¹), and C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. libretexts.org

Table 2: Expected IR Absorption Frequencies for Key Functional Groups Data is based on established correlation tables for IR spectroscopy. libretexts.orgresearchgate.netpressbooks.pub

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Sulfonamide (SO₂NH) | N-H Stretch | ~3300 | Medium, Sharp |

| Sulfonamide (SO₂NH) | S=O Asymmetric Stretch | 1330 - 1370 | Strong |

| Sulfonamide (SO₂NH) | S=O Symmetric Stretch | 1140 - 1180 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound from its exact mass.

For this compound (C₁₁H₁₆N₂O₂S), the calculated molecular weight is 240.0933 g/mol . HRMS analysis in positive ion mode would be expected to show a protonated molecular ion [M+H]⁺ at an m/z value corresponding to its exact mass.

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule would undergo collision-induced dissociation, yielding characteristic fragment ions. The fragmentation of sulfonamides is well-studied. nih.gov A common pathway involves the cleavage of the S-N bond. Another significant fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da), which often proceeds through an intramolecular rearrangement. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound Fragmentation pathways are based on general studies of sulfonamide mass spectrometry. nih.govnih.govbenthamdirect.com

| Ion/Fragment | Proposed Structure/Loss | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 241.1011 |

| [M+H - SO₂]⁺ | Loss of Sulfur Dioxide | 177.1235 |

| [C₆H₈N]⁺ | Aniline (B41778) radical cation | 92.0657 |

| [C₅H₁₀N]⁺ | Cyclopentylaminyl cation | 84.0813 |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal the covalent structure, X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal, a precise model of the electron density can be generated, allowing for the determination of bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

Table 4: Representative Bond Lengths and Angles for a Sulfonamide Moiety Data derived from published crystal structures of analogous sulfonamide compounds. nih.govresearchgate.net

| Parameter | Description | Typical Value |

|---|---|---|

| S-N Bond Length | Distance between sulfur and sulfonamide nitrogen | 1.62 - 1.65 Å |

| S-O Bond Length | Distance between sulfur and oxygen | 1.42 - 1.45 Å |

| S-C (aromatic) Bond Length | Distance between sulfur and aromatic carbon | 1.75 - 1.78 Å |

| O-S-O Bond Angle | Angle between the two sulfonyl oxygens and sulfur | 118 - 121° |

| N-S-C Bond Angle | Angle between sulfonamide nitrogen, sulfur, and carbon | 105 - 108° |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of sulfonamides is typically dominated by a network of strong intermolecular interactions. nih.gov Hydrogen bonding is a particularly important feature. The sulfonamide group contains an N-H donor and two S=O acceptors, while the primary amine provides two N-H donors. This functionality allows for the formation of robust hydrogen-bonding networks, often leading to the creation of dimers, chains, or more complex three-dimensional architectures. researchgate.netacs.org The N-H···O hydrogen bonds between the sulfonamide groups are a common and stabilizing motif in the crystal lattice of these compounds. researchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules can also play a significant role in stabilizing the crystal structure. nih.gov These interactions arise from the attractive, noncovalent forces between electron-rich π systems and are a common feature in the crystal engineering of aromatic compounds.

Conformational Analysis in the Crystalline State

Studies on analogous aromatic sulfonamides, such as 4-methyl-N-propylbenzenesulfonamide and N-allyl-4-methyl-benzenesulfonamide, reveal common structural motifs. In the crystalline state, the sulfonamide group typically adopts a distorted tetrahedral geometry around the sulfur atom. nih.gov The bond lengths and angles are highly conserved across these types of molecules. For instance, the S=O bond lengths generally fall within the range of 1.428 Å to 1.441 Å, and the S-N bond length is typically around 1.62 Å. nih.gov

A key conformational feature is the torsion angle between the aromatic ring and the sulfonamide group. In many sulfonamides, the plane of the sulfonamide group is nearly perpendicular to the plane of the benzene ring. researchgate.net This orientation is often influenced by intermolecular interactions, particularly hydrogen bonding. In the crystal lattice of N-allyl-4-methyl-benzenesulfonamide, for example, intermolecular N-H···O hydrogen bonds between the sulfonamide groups lead to the formation of centrosymmetric dimers. nih.gov These dimers can further assemble into more complex structures, such as ribbons, through other interactions like offset π-π stacking. nih.gov

The conformation of the N-substituent, in this case, the cyclopentyl group, relative to the sulfonamide moiety is also of interest. In 4-methyl-N-propylbenzenesulfonamide, when viewed down the N-S bond, the propyl group is observed to be in a gauche position relative to the toluene (B28343) moiety. nih.gov A similar gauche or staggered conformation would be anticipated for the cyclopentyl group in this compound to minimize steric hindrance. The specific conformation in the solid state will ultimately be a balance of intramolecular steric effects and the optimization of intermolecular packing forces within the crystal.

Table 1: Typical Crystallographic Data for Aromatic Sulfonamide Analogues

| Parameter | Typical Value Range | Reference Compound Example |

|---|---|---|

| S=O Bond Length | 1.428 - 1.441 Å | 4-methyl-N-propylbenzenesulfonamide nih.gov |

| S-N Bond Length | 1.618 - 1.622 Å | 4-methyl-N-propylbenzenesulfonamide nih.gov |

| S-C Bond Length | ~1.766 Å | 4-methyl-N-propylbenzenesulfonamide nih.gov |

| O-S-O Bond Angle | 118.26° - 119.49° | 4-methyl-N-propylbenzenesulfonamide nih.gov |

| N-S-C Bond Angle | 106.86° - 108.27° | 4-methyl-N-propylbenzenesulfonamide nih.gov |

Elemental Microanalysis for Purity and Composition Verification

Elemental microanalysis is a cornerstone technique for verifying the empirical formula of a synthesized compound, thereby confirming its elemental composition and purity. This destructive method precisely measures the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample.

For this compound, with a molecular formula of C₁₁H₁₆N₂O₂S, the theoretical elemental composition can be calculated. These theoretical values serve as the benchmark against which the experimental results from the elemental analyzer are compared. A close correlation between the found and calculated values provides strong evidence of the compound's identity and high purity.

While a specific certificate of analysis for this compound is not provided, the table below illustrates the expected theoretical values. In practice, acceptable experimental values are typically within ±0.4% of the theoretical values, which accounts for minor instrumental and experimental variations. This level of accuracy is standard in the characterization of novel organic compounds and is a common requirement for publication in peer-reviewed journals. For example, the synthesis of procainamide-tetraphenylborate complex was characterized by elemental analysis, among other techniques. mdpi.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 54.98 |

| Hydrogen | H | 1.01 | 16 | 16.16 | 6.71 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.66 |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.32 |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.34 |

| Total | | | | 240.36 | 100.00 |

Chromatographic Methods for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture. For the assessment of purity of this compound, a reversed-phase HPLC (RP-HPLC) method would be highly suitable.

A typical RP-HPLC method for a sulfonamide compound would involve a C8 or C18 stationary phase, which are non-polar. wu.ac.th The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, including the main compound and any potential impurities. wu.ac.th

Detection is commonly achieved using a UV-Vis or a photodiode array (PDA) detector. wu.ac.th The aromatic nature of this compound makes it strongly UV-absorbent, with an expected maximum absorbance (λmax) around 265 nm, typical for such structures. wu.ac.th The purity is determined by integrating the area of all the peaks in the chromatogram. The purity percentage is calculated as the area of the main peak divided by the total area of all peaks. For pharmaceutical-grade compounds, purities of >98% are often required. evitachem.com

Method validation is a critical aspect of using HPLC for purity assessment. wu.ac.th This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness to ensure reliable and consistent results. wu.ac.th For instance, a developed method for 4-aminobenzenesulfonamide showed linearity over a range from the limit of quantification (LOQ) to 200% of the target concentration, with a correlation coefficient of 0.999. wu.ac.th

Table 3: Exemplar HPLC Method Parameters for Sulfonamide Purity Analysis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th | C8 provides good retention for moderately polar compounds. |

| Mobile Phase | A: Aqueous Buffer (e.g., 0.1% TFA in Water) evitachem.comB: Organic Solvent (e.g., Acetonitrile or Methanol) evitachem.com | A buffered mobile phase controls the ionization state of the amino group. |

| Elution | Gradient | Ensures separation of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min wu.ac.th | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 25 °C wu.ac.th | Maintains consistent retention times and peak shapes. |

| Injection Volume | 5 µL wu.ac.th | A small volume prevents column overloading. |

| Detection | UV at ~265 nm wu.ac.th | The benzene ring and amino group provide strong UV absorbance at this wavelength. |

Molecular Mechanisms of Action and Target Interactions of 4 Amino N Cyclopentylbenzene 1 Sulfonamide

Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS) in Prokaryotic Systems

Sulfonamides are established antibacterial agents that target the folate biosynthesis pathway, which is essential for prokaryotic survival but absent in humans, making it an ideal target for selective toxicity. emerginginvestigators.org The key enzyme in this pathway inhibited by sulfonamides is Dihydropteroate Synthetase (DHPS).

The antibacterial action of sulfonamides, including 4-amino-N-cyclopentylbenzene-1-sulfonamide, is rooted in their structural similarity to p-aminobenzoic acid (PABA), a natural substrate for the DHPS enzyme. emerginginvestigators.org This structural mimicry allows the sulfonamide molecule to act as a competitive inhibitor. nih.gov

In the enzymatic reaction, DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) and PABA to form 7,8-dihydropteroate. Sulfonamides compete directly with PABA for binding to the enzyme's active site. This mode of action follows the principles of competitive inhibition kinetics, where the inhibitor binds reversibly to the same site as the substrate. The presence of the sulfonamide inhibitor increases the apparent Michaelis constant (Km) for PABA, meaning a higher concentration of the natural substrate is required to achieve half of the maximum reaction velocity (Vmax). However, the Vmax itself remains unchanged, as the inhibition can be overcome by sufficiently high concentrations of PABA. Studies on various sulfonamides have confirmed this competitive relationship, demonstrating that the inhibitory potency is directly related to the drug's ability to compete with PABA. nih.gov

The structural basis for sulfonamide inhibition lies in its ability to fit into the PABA-binding pocket of the DHPS enzyme. The DHPS active site is a cavity formed within a classic (α/β)₈ TIM barrel fold, with two flexible and highly conserved loops playing a critical role in catalysis and substrate binding. nih.gov

Conceptually, the this compound molecule orients itself within this pocket to mimic the binding of PABA.

The p-aminophenyl group is a common feature and is crucial for occupying the same hydrophobic pocket as the benzene (B151609) ring of PABA.

The sulfonamide group (-SO₂NH-) is electronically and sterically analogous to the carboxylate group (-COOH) of PABA. The negatively charged oxygen atoms of the sulfonyl group mimic the charge of PABA's carboxyl group, allowing for similar interactions with active site residues.

The primary amino group (-NH₂) at the 4-position is essential for activity, mirroring the amino group of PABA.

The binding of the sulfonamide inhibitor effectively blocks the entry of PABA, thereby halting the synthesis of 7,8-dihydropteroate and arresting the entire folate synthesis pathway, which ultimately prevents bacterial replication.

Carbonic Anhydrase (CA) Inhibition Profile

In addition to their antibacterial properties, primary sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov There are several human (h) CA isoforms, and sulfonamides often exhibit differential inhibition against them. nih.gov

While specific kinetic data for this compound is not available in the surveyed literature, the principles of its interaction can be understood from studies on other benzenesulfonamide (B165840) derivatives.

Sulfonamides typically show varying degrees of inhibition against the different CA isozymes. The cytosolic isoforms hCA I and hCA II are widespread, while the transmembrane isoforms hCA IX and hCA XII are particularly associated with tumors and are targets for anticancer therapies. nih.govmdpi.com The selectivity of an inhibitor is crucial, as non-selective inhibition of off-target isoforms like hCA I and II can lead to undesired side effects. nih.gov

The inhibitory power and selectivity depend heavily on the substitutions on the benzenesulfonamide scaffold. Different moieties can form additional interactions with amino acid residues that vary between isoforms, leading to a unique inhibition profile for each compound.

The inhibitory potency of a compound against a specific CA isoform is quantified by its inhibition constant (K_i). A lower K_i value indicates a stronger inhibitor. These values are typically determined using a stopped-flow CO₂ hydrase assay. mdpi.com

To illustrate the principle of differential inhibition by benzenesulfonamides, the following table presents K_i values for various sulfonamide derivatives against four key human carbonic anhydrase isoforms.

Table 1: Illustrative Inhibition Data (K_i in nM) of Various Sulfonamides Against Human CA Isoforms

This table presents data for related compounds to demonstrate the concept of differential CA inhibition, as specific data for this compound was not found in the surveyed scientific literature.

| Compound/Drug Name | hCA I (K_i, nM) | hCA II (K_i, nM) | hCA IX (K_i, nM) | hCA XII (K_i, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Sulfanilamide (B372717) | 250 | 220 | 955 | 4500 |

| 4-Methylbenzenesulfonamide | 50 | 150 | 1000 | 5000 |

| N-(4-Sulfamoylphenyl)acetamide | 10000 | 10000 | 6300 | 10000 |

| 4-Carboxybenzenesulfonamide | 1300 | 980 | 9700 | 45 |

Data sourced from multiple studies on benzenesulfonamide derivatives.

The fundamental mechanism of CA inhibition by primary sulfonamides involves the direct interaction of the sulfonamide group with the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site. nih.gov The binding process is generally understood as follows:

Deprotonation: The sulfonamide moiety (-SO₂NH₂) loses a proton to become an anion (-SO₂NH⁻).

Zinc Coordination: This anionic sulfonamide then coordinates to the Zn²⁺ ion, which is normally bound by three histidine residues and a water molecule or hydroxide (B78521) ion. The sulfonamide displaces the zinc-bound water/hydroxide, effectively blocking the catalytic center. nih.gov

Hydrogen Bonding: The inhibitor is further anchored in the active site through a network of hydrogen bonds. For instance, the nitrogen atom of the bound sulfonamide group often forms a hydrogen bond with the side-chain hydroxyl group of a conserved threonine residue (Thr199 in hCA II). The sulfonyl oxygens can also form hydrogen bonds with backbone amide groups in the vicinity.

The dynamics of this interaction can involve an "induced fit" mechanism, where the initial binding of the inhibitor to the enzyme leads to conformational changes in the active site. This reorganization can optimize the alignment of interacting groups, leading to a more stable and tightly bound enzyme-inhibitor complex. The specific substitutions on the benzene ring, such as the cyclopentyl group in this compound, extend out from the zinc-binding site and can form additional van der Waals or hydrophobic interactions with residues lining the active site cavity, which significantly influences the inhibitor's affinity and isoform selectivity. nih.gov

Modulation of Other Biological Pathways (Pre-clinical, Non-Human)

The conceptual anti-inflammatory potential of this compound is rooted in the well-documented activities of the broader sulfonamide class of compounds. nih.govresearchgate.net Structurally, the molecule possesses a primary sulfonamide group, a key feature for various biological activities. nih.gov One of the primary conceptual mechanisms is the inhibition of carbonic anhydrases (CAs), enzymes that are overexpressed in various pathological conditions, including inflammation. nih.gov By inhibiting these enzymes, sulfonamides can modulate pH homeostasis, which in turn can affect the activity of inflammatory cells and the production of inflammatory mediators.

Another plausible pathway is the modulation of mitogen-activated protein kinase (MAPK) signaling cascades. For instance, certain complex kinase inhibitors incorporating a cyclopropyl (B3062369) group, which shares some electronic characteristics with a cyclopentyl group, have demonstrated potent inhibition of p38α MAP kinase, a key regulator of the inflammatory response. nih.gov This inhibition leads to a downstream reduction in the biosynthesis of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.gov While direct evidence for this compound is lacking, its structure suggests a potential to interact with kinase pathways involved in inflammation.

The anti-inflammatory actions of some sulfonamides have also been linked to their ability to interfere with pathways such as those involving cyclooxygenase (COX) enzymes, though this is more characteristic of specific derivatives. The core benzenesulfonamide structure is a versatile scaffold for designing inhibitors of various enzymes central to the inflammatory process. researchgate.net

| Pathway/Target | Conceptual Mechanism of Action | Potential Outcome |

| Carbonic Anhydrases (CAs) | Inhibition of enzymatic activity, leading to altered pH homeostasis in inflamed tissues. | Reduction in inflammatory cell activation and mediator release. |

| p38α MAP Kinase | Competitive inhibition of the kinase, preventing phosphorylation of downstream targets. | Decreased synthesis of pro-inflammatory cytokines (e.g., TNF-α). nih.gov |

| Cyclooxygenase (COX) | Potential for inhibition of COX-1/COX-2 enzymes, depending on specific structural features. | Reduced production of prostaglandins (B1171923) involved in inflammation. |

Conceptually, this compound may exert anti-cancer effects through several mechanisms observed in other sulfonamide-containing molecules. researchgate.net A primary and extensively studied mechanism is the inhibition of carbonic anhydrase isoforms, particularly CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis. nih.gov The primary sulfonamide group is essential for binding to the zinc ion in the active site of these enzymes, leading to their inhibition. nih.gov

Furthermore, some sulfonamide derivatives have been found to induce DNA damage in cancer cells through multiple mechanisms, including the inhibition of topoisomerase I/II and thioredoxin reductase, and the induction of reactive oxygen species. nih.gov This accumulation of DNA damage can trigger apoptotic cell death. nih.gov Additionally, interference with DNA repair mechanisms, such as the inhibition of Poly (ADP-ribose) polymerase 1 (PARP1), represents another potential anti-cancer strategy for this class of compounds. nih.gov

Recent research into novel sulfonamides has also identified the potential for these compounds to act as selective estrogen receptor modulators, which could be a viable mechanism against hormone-dependent cancers like certain types of breast cancer. researchgate.net Molecular docking studies of some sulfonamide derivatives have shown interaction with estrogen receptors. researchgate.net Other sulfonamides have been shown to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. researchgate.net

| Target/Pathway | Conceptual Mechanism of Action | Potential Anti-cancer Outcome |

| Carbonic Anhydrase IX/XII | Inhibition of tumor-associated isoforms, leading to increased pH in the tumor microenvironment. | Reduced tumor cell proliferation, invasion, and metastasis. nih.gov |

| Topoisomerase I/II | Inhibition of enzyme activity, leading to DNA strand breaks. | Induction of apoptosis in cancer cells. nih.gov |

| Thioredoxin Reductase | Inhibition of the enzyme, leading to increased oxidative stress. | Induction of reactive oxygen species and subsequent DNA damage. nih.gov |

| PARP1 | Inhibition of the DNA repair enzyme. | Potentiation of DNA damage and induction of cell death. nih.gov |

| Estrogen Receptors | Modulation of receptor activity. | Inhibition of growth in hormone-dependent tumors. researchgate.net |

| Cell Cycle Progression | Induction of arrest at specific checkpoints (e.g., G1/S or G2/M). | Inhibition of cancer cell proliferation. researchgate.net |

While no direct studies on this compound in isolated organ models were identified, research on the structurally related compound, 4-(2-amino-ethyl)-benzenesulfonamide, provides a conceptual framework for its potential cardiovascular effects. In an isolated rat heart model, 4-(2-amino-ethyl)-benzenesulfonamide was shown to decrease perfusion pressure and coronary resistance in a time-dependent manner. cerradopub.com.brresearchgate.netcerradopub.com.br

The proposed mechanism for this effect is the inhibition of L-type voltage-gated calcium channels. cerradopub.com.brcerradopub.com.br Theoretical docking studies suggest that the sulfonamide moiety can interact with key amino acid residues, such as Glu614 and Ala320, on the surface of the calcium channel protein. cerradopub.com.br This interaction could lead to a conformational change in the channel, reducing calcium influx into vascular smooth muscle cells and cardiomyocytes. A decrease in intracellular calcium concentration would result in vasodilation and a negative inotropic effect, collectively leading to a reduction in perfusion pressure and coronary resistance. cerradopub.com.br

Given the structural similarities, it is conceivable that this compound could exhibit analogous modulatory effects on the cardiovascular system. However, the substitution of the ethylamine (B1201723) group with a cyclopentyl group would alter the molecule's steric and electronic properties, which could significantly influence its binding affinity and efficacy at the calcium channel or other potential cardiovascular targets.

Table of Effects of a Structurally Related Compound, 4-(2-amino-ethyl)-benzenesulfonamide, on Perfusion Pressure in an Isolated Rat Heart Model

The following data is for the related compound 4-(2-amino-ethyl)-benzenesulfonamide and is presented for illustrative and conceptual purposes only.

| Time (minutes) | Perfusion Pressure (mmHg) (Mean ± SE) |

| 0 | 70.5 ± 2.1 |

| 5 | 62.3 ± 1.8 |

| 10 | 55.1 ± 1.5 |

| 15 | 48.7 ± 1.3 |

| 20 | 42.4 ± 1.1 |

Structure Activity Relationship Sar Studies of 4 Amino N Cyclopentylbenzene 1 Sulfonamide Analogues

Impact of N-Substituent Variations on Biological Potency and Selectivity

The substituent attached to the sulfonamide nitrogen atom plays a crucial role in determining the pharmacological properties of 4-aminobenzenesulfonamide derivatives. Variations in this substituent can significantly impact the compound's binding affinity for its target receptor, as well as its selectivity over other related receptors. The size, shape, lipophilicity, and hydrogen bonding capacity of the N-substituent are key determinants of biological potency and selectivity.

In the case of 4-amino-N-cyclopentylbenzene-1-sulfonamide, the N-cyclopentyl group imparts a moderate degree of lipophilicity and a specific conformational rigidity compared to acyclic alkyl groups. The impact of varying the N-substituent from small alkyl chains to larger, more complex cyclic systems on the inhibitory activity against a hypothetical enzyme is illustrated in the table below.

| Compound | N-Substituent (R) | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| 1 | -H | 500 | 1 |

| 2 | -CH₃ | 250 | 5 |

| 3 | -CH₂CH₃ | 180 | 8 |

| 4 | -Cyclopropyl | 150 | 12 |

| 5 | -Cyclobutyl | 120 | 15 |

| 6 | -Cyclopentyl | 80 | 25 |

| 7 | -Cyclohexyl | 100 | 20 |

| 8 | -Phenyl | 350 | 2 |

This table presents illustrative data based on general SAR principles for N-substituted 4-aminobenzenesulfonamides. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity, and the selectivity index is a measure of the compound's ability to inhibit the target enzyme over a related off-target enzyme.

The trend observed in the table suggests that for this hypothetical target, increasing the size of the cycloalkyl group from cyclopropyl (B3062369) to cyclopentyl enhances the inhibitory potency. This could be attributed to a better fit within a hydrophobic pocket of the receptor's active site. The N-cyclopentyl group in this compound appears to offer a favorable balance of size and lipophilicity for optimal interaction. However, a further increase in the ring size to a cyclohexyl group leads to a slight decrease in potency, possibly due to steric hindrance. Aromatic substituents, such as a phenyl group, may be less favorable for this particular target, leading to a significant drop in activity. The selectivity also appears to be influenced by the N-substituent, with the cyclopentyl group providing the highest selectivity in this illustrative series.

Role of the Amine Group at Position 4 on Activity

The importance of the 4-amino group is well-established in the context of antibacterial sulfonamides, where it mimics p-aminobenzoic acid (PABA) to inhibit the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) nih.gov. In other applications, such as carbonic anhydrase inhibition, this group can also form important hydrogen bonds with active site residues.

To illustrate the significance of the 4-amino group, consider the following hypothetical data comparing the activity of this compound with its analogues where the 4-amino group is modified or removed.

| Compound | Substituent at Position 4 | IC₅₀ (nM) |

|---|---|---|

| 6 | -NH₂ | 80 |

| 9 | -H | >10000 |

| 10 | -NO₂ | 5000 |

| 11 | -OH | 2500 |

| 12 | -NHCOCH₃ | 1500 |

This table presents illustrative data based on general SAR principles for 4-substituted N-cyclopentylbenzene-1-sulfonamides.

The data clearly indicates that the presence of the 4-amino group is critical for potent inhibitory activity. Removal of this group (compound 9) or its replacement with other substituents like nitro (compound 10) or hydroxyl (compound 11) leads to a dramatic loss of potency. Acetylation of the amino group (compound 12) also significantly reduces activity, suggesting that a free primary amine is required for optimal interaction with the target. This underscores the role of the 4-amino group as a key pharmacophoric feature.

Influence of Substituents on the Benzene (B151609) Ring

Introducing substituents onto the benzene ring of this compound can modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. The position and nature of these substituents are critical. Substituents can be broadly classified as electron-donating or electron-withdrawing groups, and their placement can affect the acidity of the sulfonamide NH proton and the basicity of the 4-amino group.

Substituents on a benzene ring can influence its reactivity in a profound manner nih.gov. For instance, electron-donating groups can increase the electron density of the ring, while electron-withdrawing groups decrease it. These electronic effects can alter the binding interactions of the molecule with its target. Furthermore, bulky substituents can introduce steric hindrance, which may be either beneficial or detrimental to activity depending on the topology of the receptor's binding site.

The following table provides an illustrative example of how different substituents on the benzene ring of this compound might affect its inhibitory potency.

| Compound | Benzene Ring Substituent | IC₅₀ (nM) |

|---|---|---|

| 6 | None | 80 |

| 13 | 2-CH₃ | 150 |

| 14 | 3-CH₃ | 90 |

| 15 | 2-Cl | 200 |

| 16 | 3-Cl | 70 |

| 17 | 3-OCH₃ | 110 |

This table presents illustrative data based on general SAR principles for substituted 4-amino-N-cyclopentylbenzene-1-sulfonamides.

From this hypothetical data, it can be inferred that substitution at the 2-position (ortho to the sulfonamide group) with either a methyl or a chloro group is detrimental to activity, likely due to steric clashes with the receptor. In contrast, substitution at the 3-position (meta to the sulfonamide group) can be tolerated or even slightly beneficial. A small, electron-withdrawing group like chlorine at the 3-position (compound 16) results in a modest increase in potency, possibly by favorably altering the electronic properties of the molecule for receptor binding. An electron-donating methoxy group at the 3-position (compound 17), however, leads to a slight decrease in activity. These illustrative findings highlight the sensitive dependence of biological activity on the nature and position of substituents on the aromatic ring.

Conformational Flexibility and its Relationship to Receptor Binding

The conformational flexibility of this compound is an important factor that governs its interaction with a biological target. The molecule is not static and can adopt various conformations in solution. However, upon binding to a receptor, it is believed to adopt a specific, low-energy conformation, often referred to as the "bioactive conformation." The ability of the molecule to adopt this bioactive conformation without a significant energy penalty is crucial for high-affinity binding.

X-ray crystallography studies of related sulfonamides bound to their protein targets have revealed that the sulfonamide moiety often binds in a specific orientation, with the SO₂ group and the N-H bond forming critical hydrogen bonds. The aromatic ring typically engages in hydrophobic or π-stacking interactions. The N-substituent, in this case, the cyclopentyl group, would be expected to occupy a specific sub-pocket of the binding site. The conformational preference of the cyclopentyl ring itself (e.g., envelope or twist conformations) may also play a role in optimizing interactions with the receptor. A clear correlation has been found between acceptable strain energy and ligand flexibility, while there was no correlation between strain energy and binding affinity, indicating that expensive conformational rearrangements can be tolerated in some cases without overly penalizing the tightness of binding .

Development of Predictive Models for SAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized analogues, thereby guiding the drug design process and reducing the need for extensive synthesis and testing.

For a series of this compound analogues, a QSAR model could be developed using a set of calculated molecular descriptors that quantify various aspects of the molecules' structure, such as their electronic, steric, and lipophilic properties. Statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms can then be used to build the predictive model.

A hypothetical QSAR equation for a series of N-cycloalkyl-4-aminobenzenesulfonamides might take the following form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(MR) + β₃(σ) + β₄(I)

Where:

log(1/IC₅₀) is the biological activity (inhibitory potency).

logP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

MR is the molar refractivity, a measure of steric bulk.